molecular formula C21H19NO6S B280692 4-[(7,7-Dimethyl-9-oxo-6,8-dihydrodibenzofuran-2-yl)sulfamoyl]benzoic acid

4-[(7,7-Dimethyl-9-oxo-6,8-dihydrodibenzofuran-2-yl)sulfamoyl]benzoic acid

Cat. No. B280692
M. Wt: 413.4 g/mol
InChI Key: ZYIUCJMYPGWUHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(7,7-Dimethyl-9-oxo-6,8-dihydrodibenzofuran-2-yl)sulfamoyl]benzoic acid is a chemical compound that has been synthesized and studied extensively in scientific research. This compound has shown potential in various applications, including as a potential drug candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 4-[(7,7-Dimethyl-9-oxo-6,8-dihydrodibenzofuran-2-yl)sulfamoyl]benzoic acid is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes and proteins that are involved in various cellular processes. This inhibition leads to the suppression of tumor growth, inflammation, and other disease processes.
Biochemical and Physiological Effects:
4-[(7,7-Dimethyl-9-oxo-6,8-dihydrodibenzofuran-2-yl)sulfamoyl]benzoic acid has been shown to have various biochemical and physiological effects. Studies have shown that this compound has anti-inflammatory effects by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response. This compound has also been shown to have anti-cancer effects by inhibiting the growth of cancer cells. Additionally, this compound has been shown to have anti-diabetic effects by regulating insulin secretion and glucose metabolism.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(7,7-Dimethyl-9-oxo-6,8-dihydrodibenzofuran-2-yl)sulfamoyl]benzoic acid in lab experiments is its potential as a drug candidate for the treatment of various diseases. This compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. One limitation of using this compound in lab experiments is its complex synthesis method, which may limit its availability for research purposes.

Future Directions

There are several future directions for the study of 4-[(7,7-Dimethyl-9-oxo-6,8-dihydrodibenzofuran-2-yl)sulfamoyl]benzoic acid. One direction is to further investigate the mechanism of action of this compound to better understand its effects on various cellular processes. Another direction is to conduct clinical trials to determine the efficacy of this compound as a drug candidate for the treatment of various diseases. Additionally, further research is needed to optimize the synthesis method of this compound to increase its availability for research purposes.

Synthesis Methods

The synthesis of 4-[(7,7-Dimethyl-9-oxo-6,8-dihydrodibenzofuran-2-yl)sulfamoyl]benzoic acid is a multi-step process that involves the reaction of several chemical compounds. The synthesis method involves the reaction of 2,3-dimethylphenol with phthalic anhydride to form 7,7-dimethyl-6,8-dioxo-2H,3H,6H,7H,8H-benzo[1,2-b:3,4-b']dipyran-9-carboxylic acid. This compound is then reacted with thionyl chloride to form 7,7-dimethyl-6,8-dioxo-2H,3H,6H,7H,8H-benzo[1,2-b:3,4-b']dipyran-9-carbonyl chloride. The final step involves the reaction of 7,7-dimethyl-6,8-dioxo-2H,3H,6H,7H,8H-benzo[1,2-b:3,4-b']dipyran-9-carbonyl chloride with sulfanilamide to form 4-[(7,7-dimethyl-9-oxo-6,8-dihydrodibenzofuran-2-yl)sulfamoyl]benzoic acid.

Scientific Research Applications

4-[(7,7-Dimethyl-9-oxo-6,8-dihydrodibenzofuran-2-yl)sulfamoyl]benzoic acid has been studied extensively in scientific research for its potential applications. This compound has shown potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Studies have shown that this compound has anti-inflammatory, anti-cancer, and anti-diabetic properties.

properties

Molecular Formula

C21H19NO6S

Molecular Weight

413.4 g/mol

IUPAC Name

4-[(7,7-dimethyl-9-oxo-6,8-dihydrodibenzofuran-2-yl)sulfamoyl]benzoic acid

InChI

InChI=1S/C21H19NO6S/c1-21(2)10-16(23)19-15-9-13(5-8-17(15)28-18(19)11-21)22-29(26,27)14-6-3-12(4-7-14)20(24)25/h3-9,22H,10-11H2,1-2H3,(H,24,25)

InChI Key

ZYIUCJMYPGWUHD-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(=O)C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)C(=O)O)C

Canonical SMILES

CC1(CC2=C(C(=O)C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.